4-(2,2-Difluoroethoxy)phenylboronic acid

CAS No.: 958453-65-1

Cat. No.: VC3249551

Molecular Formula: C8H9BF2O3

Molecular Weight: 201.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958453-65-1 |

|---|---|

| Molecular Formula | C8H9BF2O3 |

| Molecular Weight | 201.97 g/mol |

| IUPAC Name | [4-(2,2-difluoroethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8,12-13H,5H2 |

| Standard InChI Key | ZSNRGSJVRBZBET-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)OCC(F)F)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)OCC(F)F)(O)O |

Introduction

Chemical Identity and Structure

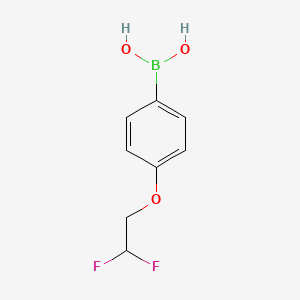

4-(2,2-Difluoroethoxy)phenylboronic acid is an arylboronic acid containing a difluoroethoxy substituent at the para position of the phenyl ring. The compound features a boronic acid functional group (-B(OH)₂) directly attached to a phenyl ring which itself bears a 2,2-difluoroethoxy group.

Chemical Identifiers

The compound is characterized by several key identifiers as presented in Table 1:

| Parameter | Value |

|---|---|

| CAS Registry Number | 958453-65-1 |

| Molecular Formula | C₈H₉BF₂O₃ |

| IUPAC Name | [4-(2,2-difluoroethoxy)phenyl]boronic acid |

| European Community (EC) Number | 115-633-9 |

| Molecular Weight | 201.96-201.97 g/mol |

| InChI Key | ZSNRGSJVRBZBET-UHFFFAOYSA-N |

| SMILES Notation | B(C1=CC=C(C=C1)OCC(F)F)(O)O |

Structural Features

The molecule consists of a phenyl ring with a boronic acid group (-B(OH)₂) at one position and a difluoroethoxy group (-OCH₂CF₂H) at the para position. This structure combines the chemical versatility of boronic acids with the unique properties conferred by organic fluorine compounds. The presence of two fluorine atoms introduces specific electronic effects that influence the compound's reactivity and properties .

Physical and Chemical Properties

4-(2,2-Difluoroethoxy)phenylboronic acid possesses several notable physical and chemical properties that influence its behavior in chemical reactions and its potential applications in various fields.

Physical Properties

Based on computational predictions, the compound exhibits the following physical characteristics:

| Property | Value | Note |

|---|---|---|

| Physical State | Solid | At standard conditions |

| Boiling Point | 329.8±52.0 °C | Predicted value |

| Density | 1.28±0.1 g/cm³ | Predicted value |

| pKa | 8.61±0.16 | Predicted value |

These predicted values provide insight into the compound's behavior under various conditions, although experimental verification would be required for precise applications .

Chemical Reactivity

As a boronic acid derivative, this compound exhibits chemical behaviors characteristic of arylboronic acids. The boronic acid functional group (-B(OH)₂) is known for its Lewis acidity and ability to form coordinate bonds. This reactivity makes it valuable in various organic transformations, particularly in coupling reactions like the Suzuki-Miyaura cross-coupling.

The presence of the difluoroethoxy group introduces electron-withdrawing effects that modify the electronic distribution in the phenyl ring, potentially affecting the reactivity of the boronic acid function. The fluorine atoms also contribute to increased metabolic stability and altered lipophilicity when compared to non-fluorinated analogs .

Synthesis Approaches

While the search results don't provide a direct synthesis method specifically for 4-(2,2-Difluoroethoxy)phenylboronic acid, the synthesis of related compounds offers valuable insights into potential synthetic routes.

Palladium-Catalyzed Borylation

Direct borylation of 4-(2,2-difluoroethoxy)benzene using a palladium catalyst and bis(pinacolato)diboron could potentially provide access to the pinacol ester, which could then be hydrolyzed to the boronic acid. Similar reactions have been documented for other aryl boronic acids .

Applications and Research Significance

4-(2,2-Difluoroethoxy)phenylboronic acid has several potential applications based on the known uses of structurally similar compounds.

Pharmaceutical Intermediates

Fluorinated boronic acids are valuable intermediates in pharmaceutical synthesis. The structural features of this compound make it potentially useful in the synthesis of biologically active molecules. Related compounds have been used in:

-

Development of lactate dehydrogenase inhibitors with anticancer properties

-

Synthesis of antitubercular compounds as PA-824 analogs

Cross-Coupling Reactions

Like other arylboronic acids, 4-(2,2-Difluoroethoxy)phenylboronic acid is likely valuable in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for carbon-carbon bond formation in complex molecule synthesis, with applications in medicinal chemistry, materials science, and agrochemical development .

The difluoroethoxy group introduces specific electronic and steric properties that could influence regioselectivity and reaction rates in such coupling processes.

Organic Synthesis

| Supplier | Product Identifier | Packaging | Price |

|---|---|---|---|

| AK Scientific | 8422DF | 1g | $863 (as of 2021-12-16) |

| abcr GmbH | AB558569 | - | - |

| Various Chinese suppliers | - | - | - |

Additionally, the pinacol ester derivative is available from Focus Synthesis (catalog number FS010883) .

Market Considerations

The high price point ($863/g from AK Scientific as of December 2021) suggests that this compound is primarily produced for research purposes rather than industrial-scale applications. The specialized nature of fluorinated boronic acids generally positions them as high-value, low-volume research chemicals .

Related Compounds and Comparisons

Several structurally related compounds provide valuable context for understanding the properties and applications of 4-(2,2-Difluoroethoxy)phenylboronic acid.

4-(2,2,2-Trifluoroethoxy)phenylboronic acid

This compound contains an additional fluorine atom in the ethoxy side chain compared to the difluoro analog. The increased fluorination may confer greater metabolic stability and altered lipophilicity. Its synthesis pathway is well-documented and may serve as a template for preparing the difluoro analog .

4-(Trifluoromethoxy)phenylboronic acid

This related compound features a trifluoromethoxy group (-OCF₃) rather than a difluoroethoxy group. It has documented applications in pharmaceutical research, including development of enzyme inhibitors and modulators of biological function .

Structural Modifications and Their Effects

Table 3: Comparison of Related Fluorinated Phenylboronic Acids

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |

|---|---|---|---|---|

| 4-(2,2-Difluoroethoxy)phenylboronic acid | C₈H₉BF₂O₃ | 201.97 g/mol | Reference compound | 958453-65-1 |

| 4-(2,2,2-Trifluoroethoxy)phenylboronic acid | C₈H₈BF₃O₃ | 219.96 g/mol | Additional F atom in ethoxy group | 886536-* |

| 4-(Trifluoromethoxy)phenylboronic acid | C₇H₆BF₃O₃ | 205.93 g/mol | -OCF₃ instead of -OCH₂CF₂H | 139301-27-2 |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 g/mol | No fluorine substituents | 98-80-6 |

The structural variations in these compounds lead to differences in reactivity, physical properties, and applications. The degree and pattern of fluorination particularly influence lipophilicity, metabolic stability, and electronic properties .

Research Gaps and Future Directions

Despite the information available about 4-(2,2-Difluoroethoxy)phenylboronic acid, several research gaps remain to be addressed.

Experimental Validation of Properties

Most of the physical properties reported for this compound are computationally predicted rather than experimentally determined. Future research should focus on experimental validation of parameters such as boiling point, density, and pKa .

Synthetic Methodology Development

Development and optimization of specific synthetic routes for 4-(2,2-Difluoroethoxy)phenylboronic acid would be valuable, particularly methods that are scalable and cost-effective.

Expanded Application Studies

Further investigation into the specific applications of this compound in pharmaceutical development, materials science, and organic synthesis would enhance understanding of its utility and potential market value.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume